Diethyl 2-carbamoyl-3-hydroxybut-2-enedioate
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Overview
Description
Diethyl 2-carbamoyl-3-hydroxybut-2-enedioate is a chemical compound with the molecular formula C10H15NO6. It is known for its unique structure, which includes both carbamoyl and hydroxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-carbamoyl-3-hydroxybut-2-enedioate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from diethyl malonate, reacts with an alkyl halide in an S_N2 reaction to form the desired product . The reaction typically requires a base such as sodium ethoxide in ethanol to generate the enolate ion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-carbamoyl-3-hydroxybut-2-enedioate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diethyl 2-carbamoyl-3-oxobut-2-enedioate.
Reduction: Formation of diethyl 2-amino-3-hydroxybut-2-enedioate.
Substitution: Formation of various substituted carbamoyl derivatives.
Scientific Research Applications
Diethyl 2-carbamoyl-3-hydroxybut-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of diethyl 2-carbamoyl-3-hydroxybut-2-enedioate involves its interaction with specific molecular targets. The hydroxy and carbamoyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl 2-carbamoyl-3-hydroxybut-2-enedioate.
Diethyl oxalate: Shares similar ester functional groups but lacks the carbamoyl and hydroxy groups.
Diethyl 2-hydroxybut-2-enedioate: Similar structure but without the carbamoyl group.
Uniqueness
This compound is unique due to the presence of both carbamoyl and hydroxy functional groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound in synthetic and medicinal chemistry .
Properties
CAS No. |
90279-98-4 |
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Molecular Formula |
C9H13NO6 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
diethyl 2-carbamoyl-3-hydroxybut-2-enedioate |
InChI |
InChI=1S/C9H13NO6/c1-3-15-8(13)5(7(10)12)6(11)9(14)16-4-2/h11H,3-4H2,1-2H3,(H2,10,12) |
InChI Key |
ACBHSHCOGRQLCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C(=O)OCC)O)C(=O)N |
Origin of Product |
United States |
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